molecular formula C25H18ClN3O3S B11453940 3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

Cat. No.: B11453940
M. Wt: 475.9 g/mol
InChI Key: ZLTBVQIJJQLWKF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, a thiazole ring, and a chlorophenyl group, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole and thiazole intermediates with the chlorophenyl and methoxybenzyl groups under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Sodium methoxide, DMF (dimethylformamide), and heat.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit cytotoxic effects on melanoma cells by inducing cell cycle arrest at the S phase and decreasing melanin content . The compound may interact with enzymes or receptors involved in cell proliferation and melanin synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide stands out due to its unique combination of a benzoxazole core and a thiazole ring

Properties

Molecular Formula

C25H18ClN3O3S

Molecular Weight

475.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C25H18ClN3O3S/c1-31-19-9-2-15(3-10-19)12-20-14-27-25(33-20)28-24(30)17-6-11-22-21(13-17)23(32-29-22)16-4-7-18(26)8-5-16/h2-11,13-14H,12H2,1H3,(H,27,28,30)

InChI Key

ZLTBVQIJJQLWKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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